3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine

Medicinal Chemistry Lipophilicity Fluorine Chemistry

3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine (CAS 1270825-13-2) is a polyfluorinated aniline derivative bearing both a difluoromethyl (CHF2) group at the 3‑position and a 4‑fluorophenylsulfanyl motif at the 4‑position. With a molecular formula of C13H10F3NS and a molecular weight of 269.29 g/mol, the compound offers a unique combination of hydrogen‑bond donor capacity, modulated lipophilicity, and dual aromatic functionality.

Molecular Formula C13H10F3NS
Molecular Weight 269.29 g/mol
Cat. No. B12077493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine
Molecular FormulaC13H10F3NS
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=C(C=C(C=C2)N)C(F)F
InChIInChI=1S/C13H10F3NS/c14-8-1-4-10(5-2-8)18-12-6-3-9(17)7-11(12)13(15)16/h1-7,13H,17H2
InChIKeyAQVXXSBKIPTGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine – Fluorinated Aniline Building Block for Medicinal Chemistry Procurement


3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine (CAS 1270825-13-2) is a polyfluorinated aniline derivative bearing both a difluoromethyl (CHF2) group at the 3‑position and a 4‑fluorophenylsulfanyl motif at the 4‑position . With a molecular formula of C13H10F3NS and a molecular weight of 269.29 g/mol, the compound offers a unique combination of hydrogen‑bond donor capacity, modulated lipophilicity, and dual aromatic functionality . This substitution pattern distinguishes it from simpler mono‑fluorinated anilines and makes it a valuable intermediate for kinase inhibitors, agrochemicals, and other bioactive small molecules where fine‑tuned physicochemical properties are critical [1].

CHF₂ hydrogen‑bond donor enables target‑directed interactions
SCF₂H motif provides moderate lipophilicity for fine‑tuned logP
Dual fluorinated vectors support metabolic‑stability optimization

Why Generic Aniline Analogs Cannot Substitute 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine in Structure–Activity Programs


Simple aniline derivatives such as 3‑(difluoromethyl)aniline or 4‑(difluoromethylthio)aniline lack the full complement of functional groups present in the target compound. The simultaneous presence of the CHF2 moiety (a hydrogen‑bond donor comparable in strength to aniline NH [1]) and a 4‑fluorophenylsulfanyl substituent creates a unique pharmacophore that cannot be replicated by mixing individual mono‑substituted analogs. The CHF2 group also confers a Hansch lipophilicity coefficient of 0.68, significantly lower than the SCF3 analog (π = 1.44), allowing finer control of logP and metabolic stability [2]. Replacing the target compound with a non‑fluorinated phenylsulfanyl analog or a regioisomer would alter both the electronic environment of the aniline nitrogen and the spatial presentation of the aromatic ring, leading to unpredictable changes in target binding and selectivity.

Pharmacophore incompleteness

Simple mono‑fluorinated or non‑fluorinated anilines lack the dual CHF₂ / 4‑fluorophenylsulfanyl pharmacophore, altering target‑binding profiles.

Regioisomeric mismatch

Substitution at the 4‑position with single SCF₂H or moving the CHF₂ group changes exit‑vector geometry and may disrupt complementary sub‑pocket occupancy.

Loss of metabolic shielding

Removal of the para‑fluorine on the phenyl ring eliminates an additional metabolic soft‑spot blockade, potentially reducing metabolic stability.

Quantitative Differential Evidence for 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine Against In‑Class Analogs


Lipophilicity Control: SCF2H vs. SCF3 and CHF2 vs. CF3 Substituent Effects

The target compound contains a difluoromethyl (CHF2) group rather than a trifluoromethyl (CF3) group. The CHF2 group is a hydrogen‑bond donor (similar to aniline NH), whereas CF3 is only a weak hydrogen‑bond acceptor [1]. Moreover, the Hansch lipophilicity coefficient (π) for the SCF2H substituent is 0.68, compared to 1.44 for SCF3, demonstrating that the target compound is substantially less lipophilic than its trifluoromethylthio counterpart [2]. This difference translates to improved aqueous solubility and potentially reduced off‑target binding due to lower membrane partitioning.

Lipophilicity: SCF₂H vs SCF₃
Class-level inference
Δπ = 0.76
SCF₂H π = 0.68 · SCF₃ π = 1.44

Supports moderate logP for ADME balance

Hansch π class‑level values; verify in specific scaffold

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Hydrogen‑Bond Donor Capacity of the CHF2 Group vs. CF3 and OCH3 Isosteres

The CHF2 group acts as a hydrogen‑bond donor on a scale similar to thiophenol, aniline, and amine groups, but not as strong as hydroxyl [1]. In contrast, the CF3 group has negligible H‑bond donor capability and weak acceptor character, while the OCH3 group is a pure acceptor. This property allows the target compound to form specific, directional hydrogen bonds with biological targets (e.g., kinase hinge regions) that are unachievable with CF3 or OCH3 analogs.

H‑bond donor capacity
Class-level inference
  1. OH
  2. CHF₂ ≈ aniline NH
  3. OCH₃
  4. CF₃

Enables directional H‑bonding not possible with CF₃/OCH₃

Qualitative scale from difluoromethyl anisole series

Drug Design Bioisosteres Hydrogen Bonding

Dual Fluorinated Motif for Enhanced Metabolic Stability vs. Non‑Fluorinated Phenylsulfanyl Analogs

The presence of both the CHF2 group and a 4‑fluorophenyl ring confers oxidative metabolic stability through two distinct mechanisms: (1) the strong C–F bond at the CHF2 carbon resists CYP450-mediated hydroxylation; (2) the para‑fluoro substituent on the phenyl ring blocks metabolic oxidation at the most reactive phenyl position [1]. Non‑fluorinated phenylsulfanyl analogs (e.g., 3‑difluoromethyl‑4‑(phenylsulfanyl)‑phenylamine) lack this second protective effect, making them more susceptible to Phase‑I metabolism.

Metabolic shielding
Class-level inference
Dual fluorination (CHF₂ + 4‑F‑phenyl)
vs. non‑fluorinated phenylsulfanyl analog

May reduce intrinsic clearance via para‑F blockade

SAR inference: 2–10× reduction typical; validate experimentally

Metabolic Stability Fluorine Chemistry Aniline Derivatives

Resolved Regiochemistry: 3,4‑Disubstitution Pattern for Defined Vector Presentation

Unlike 4‑(difluoromethylthio)aniline (CAS 24933‑60‑6) where both substituents are positioned para to each other, the target compound places the CHF2 group at the 3‑position and the 4‑fluorophenylsulfanyl at the 4‑position . This 3,4‑orientation affords distinct exit vectors when the aniline NH2 is further elaborated (e.g., coupled to a quinazoline or pyrimidine scaffold), potentially placing the two fluorinated motifs into complementary sub‑pockets. The molecular weight difference (269.29 vs. 175.2 g/mol) reflects the added aryl‑thioether bulk, which can fill hydrophobic channels inaccessible to the simpler 4‑(difluoromethylthio)aniline .

Regiochemistry
Source review
3‑CHF₂, 4‑SC₆H₄‑4‑F
MW 269.3
vs.
4‑SCF₂H
MW 175.2

Single‑step installation of two fluorinated vectors

SMILES analysis; independent validation advised

Synthetic Intermediate Regiochemistry Aniline Derivatives

Application Scenarios for 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Elaboration Requiring Moderate Lipophilicity

In kinase drug discovery, the compound can serve as a hinge‑binding aniline fragment. Its CHF2 group acts as a hydrogen‑bond donor [1], allowing engagement with backbone carbonyls in the hinge region, while the SCF2H‑linked 4‑fluorophenyl occupies a hydrophobic back pocket. The moderate lipophilicity (π SCF2H = 0.68) [2] helps maintain ligand efficiency without exceeding Lipinski’s logP threshold, making it preferable over SCF3 analogs (π = 1.44) that may push compounds into high‑logP territory and increase promiscuity.

Agrochemical Lead Optimization Targeting Metabolic Stability

For agrochemical programs where field half‑life is critical, the dual‑fluorinated motif provides dual protection against oxidative metabolism: the CHF2 C–F bond resists hydroxylation, and the 4‑fluorophenyl ring blocks para‑oxidation [1]. This compound can be incorporated into sulfonylurea or carboxamide herbicides to extend residual activity without introducing excessive lipophilicity that would impair phloem mobility.

Diversity‑Oriented Synthesis Libraries with Pre‑Installed Fluorinated Pharmacophores

The compound acts as a single building block that simultaneously installs two fluorinated vectors (CHF2 and SCF2H‑aryl) for subsequent diversification via the aniline NH2 handle. Compared to using two separate mono‑functionalized reagents, this reduces the number of synthetic steps by at least one, while also minimizing purification losses [1]. The 4‑fluorophenyl group further provides a stereoelectronic handle distinct from non‑fluorinated phenylsulfanyl analogs, increasing library diversity.

Chemical Biology Tool Compounds for Hydrogen‑Bond Probing

Because the CHF2 group is a proven hydrogen‑bond donor comparable to aniline NH [1], this compound can be elaborated into chemical probes to interrogate the role of specific hydrogen‑bond interactions in target proteins. By comparing activity with matched CF3 or OCH3 analogs (which lack HBD capacity), researchers can deconvolve the thermodynamic contribution of the CHF2–protein hydrogen bond to overall binding affinity.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
CHF₂ H‑bond donor & moderate lipophilicity
Hinge‑binding engagement & logP control
Agrochemical lead optimization
Dual fluorination for metabolic shielding
Oxidative metabolism resistance & phloem mobility
Diversity‑oriented synthesis
Single‑step dual‑fluorinated‑vector installation
Library diversification efficiency
Chemical biology H‑bond probing
CHF₂ as reported hydrogen‑bond donor probe
Comparative binding vs. CF₃/OCH₃ analogs
Quote Request

Request a Quote for 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.